Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
- 4-carbazol-9-yl-N-phenylaniline
- 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)
- 9-[4-(Phenylamino)phenyl]-9H-carbazole
- N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine
- N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine
- N-[4-(Phenylamino)phenyl]carbazole
- N-Phenyl-4-(9H-carbazol-9-yl)aniline
-
- MDL: MFCD28966444
- インチ: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
- InChIKey: RTVGVLGMPQMGNB-UHFFFAOYSA-N
- SMILES: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0999159-1g |
4-(9H-carbazol-9-yl)-N-phenylaniline |
858641-06-2 | 95% | 1g |
$880 | 2024-08-02 | |
eNovation Chemicals LLC | Y0999159-5g |
4-(9H-carbazol-9-yl)-N-phenylaniline |
858641-06-2 | 95% | 5g |
$2200 | 2025-02-18 | |
eNovation Chemicals LLC | Y0999159-5g |
4-(9H-carbazol-9-yl)-N-phenylaniline |
858641-06-2 | 95% | 5g |
$2200 | 2025-02-20 |
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 合成方法
Synthetic Circuit 1
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C
Synthetic Circuit 5
1.2 Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Synthetic Circuit 6
1.2 Solvents: Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 3 h, 80 °C; 80 °C → rt
2.2 Solvents: Water ; rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Synthetic Circuit 7
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
3.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C
Synthetic Circuit 8
1.2 Solvents: Water ; rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ; 15 h, 100 °C; rt
2.2 Solvents: Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 3 h, 80 °C; 80 °C → rt
3.2 Solvents: Water ; rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials
- Pyridinium, 1-(diphenylamino)-2,4,6-trimethyl-
- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- Phenol, 4-(9H-carbazol-9-yl)-
- 4-Bromo-N-phenylaniline
- Di-tert-butyl dicarbonate
- Borate(1-),tetrafluoro-
- 9-(4-methoxyphenyl)-9H-Carbazole
- 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl
- 1,1-Dimethylethyl N-[4-(9H-carbazol-9-yl)phenyl]-N-phenylcarbamate
- Trifluoromethanesulfonic Anhydride
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-に関する追加情報
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
The compound with CAS No. 858641-06-2, known as Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl or N-(4-carbazolyl)aniline, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a phenyl group with a carbazole moiety through an amine linkage. The carbazole group, a tricyclic aromatic system, imparts distinctive electronic and optical properties to the molecule, making it highly versatile for various applications.
Recent studies have highlighted the potential of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl in the development of advanced materials for optoelectronic devices. Researchers have explored its role as a building block in constructing light-emitting polymers and small molecules for organic light-emitting diodes (OLEDs). The compound's ability to undergo various chemical transformations, such as Suzuki coupling and Stille coupling reactions, has further expanded its utility in material synthesis.
The synthesis of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl typically involves a multi-step process, starting with the preparation of the carbazole derivative followed by nucleophilic aromatic substitution or coupling reactions to introduce the phenyl group. The optimization of reaction conditions has been a focal point in recent research to enhance yield and purity. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly improve the efficiency of synthesizing this compound.
In terms of properties, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl exhibits strong fluorescence emission due to its conjugated π-system. This feature makes it an attractive candidate for applications in sensors and bioimaging technologies. Additionally, its thermal stability and high glass transition temperature make it suitable for use in high-performance materials under demanding conditions.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Benzenamine, 4-(9H-carbazol-9-yl)-N phenyl. Density functional theory (DFT) calculations have revealed that the molecule's energy levels are highly tunable through structural modifications, such as varying the substituents on the phenyl ring or incorporating additional functional groups.
The integration of Benzenamine, 4-(9H-carbazol -9 - yl) - N - phenyl into polymer frameworks has opened new avenues for flexible electronics. Its compatibility with solution-processing techniques has facilitated its use in roll-to-roll manufacturing of organic electronic devices, such as thin-film transistors (TFTs) and photovoltaic cells.
Moreover, the compound's ability to act as a precursor for metal-free catalysts has been explored in catalytic applications. Its nitrogen-rich structure enables coordination with metal ions or serves as a template for constructing porous materials with high surface area and catalytic activity.
In conclusion, Benzenamine, 4-(9H-carbazol -9 - yl) - N - phenyl (CAS No: 858641 -06 -2) stands out as a versatile molecule with immense potential across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in the development of next-generation materials for optoelectronics, sensing technologies, and catalysis.
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